1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
CAS No.: 727977-57-3
Cat. No.: VC17424781
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid - 727977-57-3](/images/structure/VC17424781.png)
Specification
CAS No. | 727977-57-3 |
---|---|
Molecular Formula | C21H23N3O2 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 1-[(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C21H23N3O2/c1-15-6-5-11-24-18(14-23-12-9-17(10-13-23)21(25)26)19(22-20(15)24)16-7-3-2-4-8-16/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26) |
Standard InChI Key | NCZHIHKNFIGYIR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Imidazo[1,2-a]pyridine Core: A bicyclic heteroaromatic system with a methyl group at the 8-position and a phenyl substituent at the 2-position. This moiety contributes to the molecule’s planar rigidity and electron-rich character, enabling interactions with biological targets via π-π stacking and hydrogen bonding .
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Piperidine Ring: A six-membered aliphatic amine ring substituted at the 4-position with a carboxylic acid group. The piperidine component introduces conformational flexibility and basicity, while the carboxylic acid enhances water solubility and provides a site for derivatization .
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Methylene Linker: A bridge connecting the imidazo[1,2-a]pyridine and piperidine moieties, facilitating spatial orientation between the two aromatic systems.
Key Physical Properties
Property | Value | Source |
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CAS Registry Number | 727977-57-3 | |
Molecular Formula | ||
Molecular Weight | 349.43 g/mol | |
Purity (Commercial) | 97–98% |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step protocols, with palladium-catalyzed cross-coupling reactions playing a central role. A representative pathway includes:
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Formation of the Imidazo[1,2-a]pyridine Core: Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under basic conditions yields the 8-methyl-2-phenylimidazo[1,2-a]pyridine intermediate.
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Methylene Bridging: Reacting the imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid in at 100°C facilitates nucleophilic substitution, forming the methylene linkage.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound, with yields dependent on reaction optimization.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core can impede coupling reactions, necessitating high-temperature conditions.
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Acid Sensitivity: The carboxylic acid group requires protection (e.g., esterification) during synthetic steps to prevent side reactions .
Chemical Reactivity and Functional Group Transformations
Carboxylic Acid Reactivity
The 4-carboxylic acid group undergoes characteristic reactions:
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Esterification: Treatment with alcohols in the presence of yields esters, enhancing lipid solubility for biological assays .
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Amide Formation: Coupling with amines via carbodiimide reagents (e.g., EDC) produces amide derivatives, a common strategy in prodrug design.
Imidazo[1,2-a]pyridine Electrophilicity
The electron-rich aromatic system participates in electrophilic substitution, with halogenation (e.g., bromination at the 6-position) enabling further functionalization . Oxidative ring-opening reactions using have been reported for related compounds, though this remains unexplored for the target molecule.
Piperidine Modifications
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N-Alkylation: Quaternary ammonium salts form via alkylation of the piperidine nitrogen, altering physicochemical properties .
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Ring Expansion: Under strong acidic conditions, the piperidine ring may undergo rearrangement, though this is typically undesired in synthesis.
Supplier | Purity | Price (per gram) |
---|---|---|
American Custom Chemicals | 98% | $1,068.38 |
AHH | 98% | $270 |
Chemenu | 97% | $551 |
Data sourced from 2021 pricing catalogs .
Research Applications
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